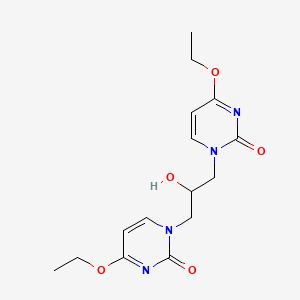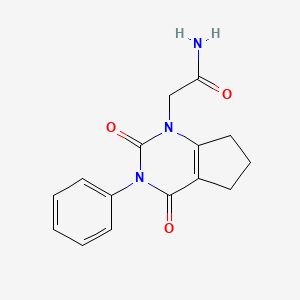![molecular formula C22H23NO B14652862 N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline CAS No. 52576-36-0](/img/structure/B14652862.png)
N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline typically involves the following steps:
Formation of the biphenyl ether intermediate: This step involves the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then reacted with N-ethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield biphenyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Applications De Recherche Scientifique
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-methylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-propylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-isopropylaniline
Uniqueness
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is unique due to its specific combination of biphenyl and ethylamine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52576-36-0 |
|---|---|
Formule moléculaire |
C22H23NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-ethyl-N-[2-(2-phenylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C22H23NO/c1-2-23(20-13-7-4-8-14-20)17-18-24-22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3 |
Clé InChI |
HCQDJZWYUQFIEY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
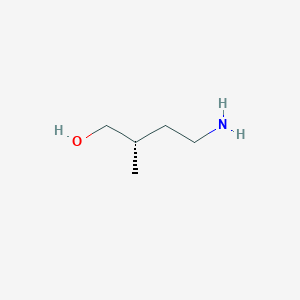
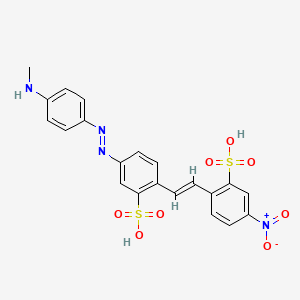

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
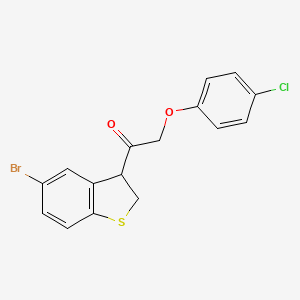
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
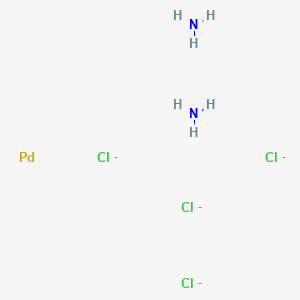
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
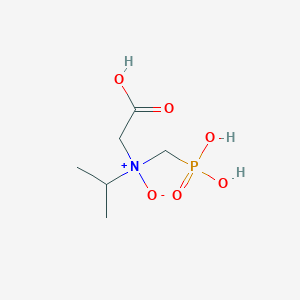
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
